3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C17H16FN5OS and a molecular weight of 357.412 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a fluorobenzaldehyde moiety, an ethoxyphenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the following steps:
Formation of 3-Fluorobenzaldehyde: This can be achieved through a halogen-exchange reaction with 4-chlorobenzaldehyde.
Synthesis of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate precursor, such as an ethoxyphenyl-substituted compound.
Coupling Reaction: The final step involves coupling 3-fluorobenzaldehyde with the triazole derivative under specific conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects . The triazole ring and the fluorobenzaldehyde moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3-Fluorobenzoyl chloride
- 3-Fluoroacetophenone
Uniqueness
3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of a fluorobenzaldehyde moiety, an ethoxyphenyl group, and a triazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
624725-29-7 |
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Molecular Formula |
C17H16FN5OS |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2Z)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16FN5OS/c1-2-24-15-8-6-13(7-9-15)16-20-21-17(25)23(16)22-19-11-12-4-3-5-14(18)10-12/h3-11,22H,2H2,1H3,(H,21,25)/b19-11- |
InChI Key |
IXVFVDPDZHOAOI-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C\C3=CC(=CC=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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